Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate
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Overview
Description
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-CHLOROBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-CHLOROBENZAMIDO)BENZOATE typically involves multiple steps, including the formation of the piperazine ring, benzylation, and subsequent coupling with benzoate derivatives. Common reagents used in these reactions include ethyl chloroformate, benzyl chloride, and various amines. Reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, incorporating green chemistry principles where possible.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-CHLOROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions with halides or other functional groups.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-CHLOROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired pharmacological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-METHYLBENZAMIDO)BENZOATE
- ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-FLUOROBENZAMIDO)BENZOATE
Uniqueness
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-CHLOROBENZAMIDO)BENZOATE is unique due to the presence of the 3-chlorobenzamido group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and safety profiles.
Properties
Molecular Formula |
C27H28ClN3O3 |
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Molecular Weight |
478.0 g/mol |
IUPAC Name |
ethyl 4-(4-benzylpiperazin-1-yl)-3-[(3-chlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C27H28ClN3O3/c1-2-34-27(33)22-11-12-25(24(18-22)29-26(32)21-9-6-10-23(28)17-21)31-15-13-30(14-16-31)19-20-7-4-3-5-8-20/h3-12,17-18H,2,13-16,19H2,1H3,(H,29,32) |
InChI Key |
YNYJLGDLMZSDLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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